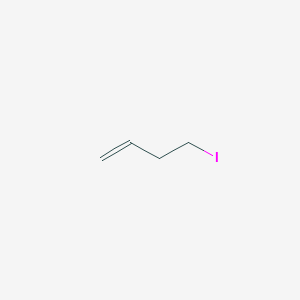

4-Iodobut-1-ene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7I/c1-2-3-4-5/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYNHBKPCGGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337524 | |

| Record name | 4-Iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-51-0 | |

| Record name | 1-Butene, 4-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7766-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodobut 1 Ene and Its Derivatives

Direct Iodination Approaches

Direct iodination methods involve the introduction of iodine to an unsaturated hydrocarbon framework. These approaches can be further classified by the nature of the starting material and the reaction conditions.

The addition of molecular iodine to unsaturated precursors like 1,3-butadiene can lead to the formation of diiodo products. cdnsciencepub.com While not a direct route to 4-iodobut-1-ene, this reaction is fundamental to understanding the reactivity of butenes with iodine. The reaction of iodine atoms with n-butenes in the vapor phase can result in double-bond migration and geometrical isomerization. cdnsciencepub.comcdnsciencepub.com Interestingly, under these conditions, detectable amounts of iodine-containing hydrocarbons are not observed; instead, 1,3-butadiene and hydrogen iodide are formed. cdnsciencepub.com This suggests that any initially formed iodinated intermediates are unstable and readily eliminate hydrogen iodide. cdnsciencepub.com

The interaction between iodine and the double bonds in diene-based rubbers has also been studied, revealing the formation of radical cations and iodide ions through a redox reaction. nih.gov This highlights the complex electronic interactions that can occur during the direct iodination of unsaturated systems.

| Precursor | Reagent | Conditions | Major Product(s) | Reference |

| n-Butenes | Iodine atoms | Vapor phase, 65°C | 1,3-Butadiene, Hydrogen Iodide | cdnsciencepub.comcdnsciencepub.com |

| 1,3-Butadiene | Bromine | Not specified | 1,4-dibromo-2-butene, 3,4-dibromo-1-butene | youtube.com |

| Diene-based rubbers | Iodine | Not specified | Radical cations, Iodide ions | nih.gov |

Achieving stereoselectivity and regioselectivity in the iodination of butene derivatives is crucial for the synthesis of specific isomers of this compound. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. khanacademy.orgpearson.com

For instance, the addition of a non-symmetrical reagent to a non-symmetrical alkene can result in two different constitutional isomers, also known as regioisomers. The reaction is considered regioselective if one isomer is formed in greater amounts than the other. Similarly, stereoselectivity is observed when a reaction produces a predominance of one stereoisomer.

While direct, highly selective methods for the synthesis of this compound are not extensively detailed in the provided context, the principles of stereoselective and regioselective additions are fundamental to controlling the outcome of such reactions.

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative and often more controlled route to this compound, starting from other halogenated butenes.

Metal-mediated halogen exchange is a powerful technique for converting less reactive alkenyl chlorides or bromides into more reactive iodides. frontiersin.orgnih.govresearchgate.net This transformation is of significant importance as it allows for the activation of a carbon-halogen bond for subsequent reactions. frontiersin.orgnih.govresearchgate.net While these reactions typically require a metal catalyst, they offer an efficient pathway to iodoalkenes. frontiersin.orgnih.govresearchgate.net The exchange process often involves an oxidative addition of the alkenyl halide to the metal center, followed by halogen exchange and reductive elimination. nih.gov

The Finkelstein reaction is a classic method for the synthesis of alkyl iodides from alkyl chlorides or bromides. iitk.ac.inbyjus.comorganic-chemistry.org This reaction involves the treatment of an alkyl halide with an excess of an alkali metal iodide, typically sodium iodide, in a solvent like acetone. byjus.comnbinno.comwikipedia.org The success of the reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which shifts the equilibrium towards the formation of the alkyl iodide. nbinno.comwikipedia.org

This SN2 reaction proceeds with an inversion of stereochemistry. byjus.com While traditionally applied to alkyl halides, the principles of the Finkelstein reaction can be extended to the synthesis of iodoalkenes from the corresponding bromo- or chloroalkenes. The reactivity of the halide leaving group follows the order Br > Cl. wikipedia.org

| Starting Material | Reagent | Solvent | Key Feature | Reference |

| Alkyl chloride/bromide | Sodium iodide | Acetone | Precipitation of NaCl/NaBr drives the reaction | byjus.comnbinno.comwikipedia.org |

| Alkenyl chloride/bromide | Metal catalyst, Iodide source | Various | Activates less reactive C-X bonds | frontiersin.orgnih.govresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact and improve sustainability. Key aspects of green chemistry in the context of this compound synthesis include maximizing atom economy, selecting environmentally benign solvents, and utilizing energy-efficient reaction conditions.

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

Step 1: Tosylation of But-3-en-1-ol C4H8O + C7H7ClO2S → C11H14O3S + HCl

Step 2: Iodination of But-3-en-1-yl tosylate C11H14O3S + NaI → C4H7I + C7H7NaO3S

The calculation of atom economy for this process reveals that a significant portion of the atomic mass of the reactants is incorporated into byproducts rather than the desired this compound. Addition reactions, in contrast, have the potential for 100% atom economy as all reactant atoms are incorporated into the product anton-paar.com. The hydroiodination of but-1-yne, if it proceeds cleanly, would be a more atom-economical route to an iodobutene isomer.

The following table provides a theoretical atom economy calculation for the synthesis of this compound via the tosylate route.

| Reactants | Molar Mass ( g/mol ) | Desired Product | Molar Mass ( g/mol ) | % Atom Economy |

| But-3-en-1-ol (C4H8O) | 72.11 | This compound (C4H7I) | 182.00 | \multirow{3}{*}{44.1%} |

| p-Toluenesulfonyl chloride (C7H7ClO2S) | 190.65 | |||

| Sodium iodide (NaI) | 149.89 | |||

| Total Molar Mass of Reactants | 412.65 |

Note: The calculation assumes the reaction goes to completion and does not account for solvents or catalysts.

Solvent Selection and Reaction Conditions

The choice of solvent and reaction conditions plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of safer, non-toxic, and renewable solvents, or ideally, solvent-free reactions.

In the context of iodination reactions, water is considered a green solvent. Several methods for the iodination of alkenes and alkynes have been developed using water as the reaction medium, often in combination with environmentally benign oxidants mdpi.com. For example, the double-iodination of terminal alkynes can be achieved using I2 in water at room temperature mdpi.com. The use of aqueous solvent mixtures is also being explored for oxidative transformations of alkenes acs.orgacs.org.

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption libretexts.org. Microwave heating is efficient as it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating nih.gov. The application of microwave irradiation to the synthesis of iodoalkenes can lead to faster, cleaner, and more energy-efficient processes rasayanjournal.co.in. Solvent-free microwave-assisted synthesis represents an even greener approach by eliminating the need for solvents altogether rasayanjournal.co.in.

The table below highlights some green chemistry approaches applicable to the synthesis of iodoalkenes.

| Green Approach | Example Reaction/Condition | Advantages |

| Green Solvents | Iodination of alkynes in water mdpi.com | Reduced toxicity, improved safety, readily available. |

| Solvent-Free Conditions | Microwave-assisted conversion of tosylates to iodides researchgate.net | Eliminates solvent waste, simplifies workup. |

| Energy Efficiency | Microwave-assisted organic synthesis (MAOS) nih.gov | Rapid heating, shorter reaction times, reduced energy consumption. |

| Benign Reagents | Use of H2O2 as an oxidant in iodine transfer to alkenes rsc.org | Less toxic and more environmentally friendly than many traditional oxidants. |

Use of Less Toxic Reagents and Catalysts

One of the primary strategies in this endeavor is the replacement of harsh and toxic iodinating agents with molecular iodine (I₂), which is a readily available and less hazardous alternative. researchgate.netresearchgate.net Molecular iodine can be used in conjunction with a variety of co-reagents and catalysts to achieve efficient iodination of alkenes and other suitable precursors. For instance, environmentally friendly protocols for the iodofunctionalization of olefins have been developed using systems like I₂O₅/LiI in greener solvents such as water and acetone. mdpi.com

Furthermore, the use of non-toxic and inexpensive catalysts is a cornerstone of these greener synthetic methodologies. Bismuth compounds, in particular, have emerged as attractive catalysts due to their low toxicity, low cost, and ease of handling. iwu.eduiwu.edu Bismuth triflate (Bi(OTf)₃), for example, has been demonstrated as a highly efficient catalyst for various organic transformations, including the synthesis of homoallyl ethers, which are structurally related to derivatives of this compound. iwu.edu The catalytic activity of bismuth compounds often allows for reactions to proceed under mild conditions with high efficiency. iwu.edu

Recent research has also explored visible-light-driven reactions as a means to promote halogenation under mild conditions, thereby reducing the need for high temperatures and harsh reagents. mdpi.com While specific applications to this compound are still emerging, these photocatalytic methods represent a promising frontier for the development of cleaner synthetic pathways. mdpi.com

The following table summarizes research findings on the use of less toxic reagents and catalysts in reactions relevant to the synthesis of iodoalkenes and their derivatives.

| Catalyst/Reagent System | Substrate Type | Product Type | Key Findings |

| I₂ / Co-oxidant | Alkenes/Alkynes | α-Iodoketones | Utilizes 2-iodoxybenzoic acid (IBX) as an effective co-reagent in water, proceeding through a cyclic iodonium ion intermediate. mdpi.com |

| Bismuth Triflate (Bi(OTf)₃) | Aldehydes | Homoallyl ethers | Acts as a relatively non-toxic, inexpensive, and easy-to-handle Lewis acid catalyst, enabling efficient one-pot synthesis. iwu.edu |

| I₂O₅ / LiI | Olefins | Iodinated products | An environmentally friendly method for iodofunctionalization in a green solvent system of H₂O/acetone. mdpi.com |

| CuI / TBAB | Terminal Alkynes | Iodinated Alkynes | A simple and environmentally friendly method for iodination that proceeds under air in water. mdpi.com |

| Molecular Iodine (I₂) in H₂O | 2-Alkynyl biaryls | 9-Sulfenylphenanthrenes | A highly atom-economical and green synthetic method using iodine as a catalyst and H₂O₂ as a green oxidant. |

Reactivity and Mechanistic Studies of 4 Iodobut 1 Ene

Nucleophilic Substitution Reactions

4-Iodobut-1-ene, as a primary alkyl halide, is a substrate for nucleophilic substitution, where a nucleophile replaces the iodide ion. chemguide.co.uk These reactions are fundamental in synthetic organic chemistry for the introduction of new functional groups. The iodine atom, being a good leaving group, facilitates these transformations. smolecule.com

S_N1 vs. S_N2 Mechanisms in Alkenyl Iodides

The debate between the unimolecular (S_N1) and bimolecular (S_N2) substitution mechanisms is central to understanding the reactivity of alkyl halides.

S_N2 Mechanism: For primary alkyl halides like this compound, the S_N2 pathway is generally favored. pressbooks.pubsaskoer.calibretexts.orglibretexts.org This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comallen.in The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. pressbooks.pubmasterorganicchemistry.com The relatively unhindered nature of the primary carbon in this compound allows for backside attack by the nucleophile, a key feature of the S_N2 reaction. masterorganicchemistry.com

S_N1 Mechanism: The S_N1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. allen.inslideshare.net This pathway is typically favored for tertiary alkyl halides due to the stability of the resulting tertiary carbocation. pressbooks.pubmasterorganicchemistry.comlibretexts.org For this compound, the formation of a primary carbocation would be highly energetically unfavorable, making the S_N1 mechanism unlikely under most conditions. saskoer.calibretexts.org However, factors such as the use of a polar protic solvent can stabilize carbocation intermediates and may favor S_N1 pathways. saskoer.calibretexts.org

| Feature | S_N1 Mechanism | S_N2 Mechanism | Favored for this compound |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) | S_N2 |

| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) | S_N2 |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | S_N2 |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required | S_N2 |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | S_N2 |

| Stereochemistry | Racemization | Inversion of configuration | Inversion of configuration |

Influence of Stereochemistry on Reaction Pathways

Stereochemistry plays a critical role in determining the outcome of nucleophilic substitution reactions. numberanalytics.com In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the reaction center. lumenlearning.com This is often referred to as a "Walden inversion."

For a chiral derivative of this compound, an S_N2 reaction would lead to a product with the opposite stereochemistry. lumenlearning.com In contrast, an S_N1 reaction, proceeding through a planar carbocation intermediate, would result in a racemic mixture of products, as the nucleophile can attack from either face of the plane with equal probability. allen.inlibretexts.org Given the preference of this compound for the S_N2 pathway, reactions are expected to be stereospecific, yielding an inverted product. numberanalytics.comlumenlearning.com

Role of Leaving Group Ability (Iodide vs. other Halides)

The nature of the leaving group is a crucial factor in nucleophilic substitution reactions. A good leaving group is a species that is stable on its own after detaching from the substrate. masterorganicchemistry.com The ability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. labster.com

Among the halogens, iodide is an excellent leaving group. kau.edu.salibretexts.org This is due to the weakness of the carbon-iodine bond and the high stability of the iodide anion (I⁻) in solution. msu.edu The stability of the halide anions follows the order I⁻ > Br⁻ > Cl⁻ > F⁻, which is the same as the order of their leaving group ability. labster.com

| Halide | C-X Bond Strength (kJ/mol) | pKa of H-X | Leaving Group Ability |

| I | ~228 | ~-10 | Excellent |

| Br | ~285 | ~-9 | Good |

| Cl | ~346 | ~-7 | Moderate |

| F | ~452 | ~3.2 | Poor |

This trend indicates that this compound will undergo nucleophilic substitution reactions more readily than its chloro or bromo analogues. msu.edu The weaker C-I bond requires less energy to break, leading to a faster reaction rate. kau.edu.sa

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen and iodine are removed from adjacent carbon atoms to form an additional pi bond, resulting in a diene. These reactions are often in competition with nucleophilic substitution. chemguide.co.uk

E1 vs. E2 Mechanisms and Competing Pathways

Similar to substitution, elimination reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. iitk.ac.in

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously. masterorganicchemistry.com The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in Strong, bulky bases favor the E2 pathway. masterorganicchemistry.com For this compound, a strong base would abstract a proton from the C3 position, leading to the formation of 1,3-butadiene.

E1 Mechanism: The E1 mechanism is a two-step process that begins with the formation of a carbocation, which is the rate-determining step. slideshare.netmasterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. masterorganicchemistry.com As with S_N1, the E1 pathway is less likely for this compound due to the instability of the primary carbocation that would be formed. libretexts.org E1 reactions are also subject to rearrangements to form more stable carbocations, a phenomenon not typically observed in E2 reactions. masterorganicchemistry.com

Competition between substitution and elimination is a key consideration. High temperatures and the use of strong, sterically hindered bases tend to favor elimination over substitution. chemguide.co.uk Conversely, the use of a good nucleophile that is a weak base will favor substitution.

Factors Influencing Elimination Selectivity

Several factors influence the outcome of elimination reactions:

Base Strength and Steric Hindrance: Strong bases are required for E2 reactions. libretexts.orgmasterorganicchemistry.com Sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution because they are too bulky to act as nucleophiles but can readily abstract a proton.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. chemguide.co.uklabster.com

Solvent: The choice of solvent can influence the reaction pathway. Polar protic solvents can stabilize the carbocation intermediate in E1 reactions, while polar aprotic solvents are often used for E2 reactions. libretexts.orglibretexts.org

Substrate Structure: The structure of the alkyl halide plays a significant role. While primary halides like this compound can undergo E2 elimination, tertiary halides are more prone to elimination in general. algoreducation.com

In the case of this compound, treatment with a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can effectively promote E2 elimination to yield 1,3-butadiene, minimizing the competing S_N2 reaction.

Radical Reactions and Processes

The presence of a carbon-iodine bond makes this compound a suitable precursor for radical-mediated reactions. The relative weakness of this bond allows for its selective cleavage to initiate radical processes.

The foundation of this compound's utility in radical chemistry is the homolytic cleavage of the carbon-iodine (C-I) bond. This bond is significantly weaker than corresponding C-Br, C-Cl, or C-H bonds, with a bond dissociation energy (BDE) of approximately 57 kcal/mol. harvard.edu This low BDE means that the bond can be broken relatively easily by inputting energy, typically through heat or light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). uchicago.edulibretexts.org

The process involves the symmetrical breaking of the covalent bond, where each atom retains one of the bonding electrons, generating a but-3-en-1-yl radical and an iodine radical. This initiation step is crucial for subsequent propagation steps in radical chain reactions. libretexts.org The formation of the but-3-en-1-yl radical opens pathways to various transformations, including cyclizations and additions. harvard.edulibretexts.org

Once generated, the but-3-en-1-yl radical can undergo intramolecular reactions, most notably cyclization. In a recent study investigating the unimolecular reactions of unsaturated alkylperoxy radicals, this compound was used as a precursor to generate 1-butenylperoxy radicals (but-3-en-1-ylperoxy radicals). rsc.org The subsequent reactions of this radical were monitored, revealing a competition between H-shift reactions and cyclization. The main cyclization pathway observed was a 5-exo-trig cyclization, forming a five-membered ring. rsc.org This type of cyclization is a common and predictable pathway in radical chemistry, often favored for forming five- and six-membered rings. scripps.edu

While specific examples of radical annulation—a process where a new ring is fused to another structure via two new bonds—starting directly from this compound are not extensively detailed, the but-3-en-1-yl radical is a key intermediate in such synthetic strategies. For instance, in the total synthesis of the natural product hirsutene, an iodoalkene was subjected to radical-generating conditions (tributyltin hydride and AIBN) to initiate a cascade of cyclizations, forming multiple five-membered rings in a single step. libretexts.org This highlights the potential of the radical derived from this compound in constructing complex polycyclic systems. libretexts.orgprinceton.edu

Pericyclic Reactions (e.g., Ene Reactions)

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. inflibnet.ac.in this compound can be employed as a building block in syntheses that feature pericyclic reactions, particularly the ene reaction, as a key step. The ene reaction involves an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"), resulting in the formation of a new sigma bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.orgorganic-chemistry.org

Research has demonstrated the use of this compound in a two-stage process involving an initial intermolecular alkylation followed by a crucial intramolecular ene reaction. In the synthesis of bicyclic lactones, this compound is first used as an alkylating agent to introduce the but-3-enyl group onto a furanone precursor. ajol.infosapub.org This intermolecular step sets the stage for a subsequent intramolecular ene reaction.

The resulting intermediate, which contains both the ene (the newly introduced but-3-enyl group) and an enophile (the aldehyde function revealed after further transformation), undergoes a thermal or Lewis acid-catalyzed cyclization. ajol.infosapub.org This intramolecular ene reaction is a powerful tool for constructing cyclic systems, in this case, forming a cis-fused bicyclic lactone. ajol.infosapub.org

The intramolecular ene reaction step in the synthesis of bicyclic lactones from this compound-derived precursors is often promoted by Lewis acids. ajol.infosapub.org Lewis acids accelerate the reaction by coordinating to the enophile (in this case, a carbonyl group), making it more electrophilic and lowering the activation energy of the reaction. inflibnet.ac.inwikipedia.org This allows the cyclization to proceed at much lower temperatures than thermally-induced ene reactions, often with improved yield and stereoselectivity. inflibnet.ac.inwikipedia.orgajol.info

Several Lewis acids have been successfully employed to catalyze the cyclization of the aldehyde precursor derived from this compound. A study on the preparation of an 8-membered cis-fused bicyclic lactone reported the use of various Lewis acids, with the results summarized in the table below. ajol.infoscienceworldjournal.org

| Lewis Acid | Yield (%) | Reference |

|---|---|---|

| Me₂AlCl | Good | ajol.info |

| BF₃·OEt₂ | Good | ajol.info |

| AlCl₃ | Good | ajol.info |

| MgBr₂·OEt₂ | 82 | ajol.infoscienceworldjournal.org |

The use of MgBr₂·OEt₂ provided the optimal yield for this specific transformation. ajol.infoscienceworldjournal.org The efficiency of these catalysts underscores the importance of Lewis acid promotion in modern synthetic applications of the ene reaction. wikipedia.org

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While homoallylic iodides can potentially undergo rearrangements, particularly carbocation-mediated shifts like the Wagner-Meerwein rearrangement, specific studies detailing such transformations for this compound are not prominent in the surveyed literature. msu.edulibretexts.orgwikipedia.org

However, isomerization of the double bond is a possibility under certain reaction conditions, especially in more complex derivatives. For instance, in related systems, E/Z isomerization of the double bond in (E)-4-iodobut-3-en-1-ols has been observed upon extended treatment with reagents. researchgate.net Similarly, in the synthesis of complex heterocyclic structures, isomerization of an exocyclic double bond, introduced via a fragment derived from this compound, has been noted. umich.edu These instances typically represent side reactions or equilibrium processes rather than synthetically planned skeletal rearrangements. The potential for Wagner-Meerwein type rearrangements has been discussed for related 4-halobut-1-yne systems, which cyclize to form four-membered rings via proposed cationic intermediates, but this does not represent a rearrangement of the this compound skeleton itself. uni-muenchen.de

1,2-Metallate Rearrangements with Iodoalkenes

The 1,2-metallate rearrangement is a powerful synthetic tool for the formation of carbon-carbon and carbon-heteroatom bonds. This type of rearrangement is particularly prevalent in organoboron chemistry. While specific studies focusing exclusively on this compound are not extensively documented, the principles can be understood from the well-established reactivity of other iodoalkenes and related organoboron compounds. rsc.orgresearchgate.netwikipedia.org

The general mechanism involves the formation of a tetracoordinate 'ate' complex, which is an intermediate where a nucleophile has added to the boron center of an organoborane. acs.orgnih.gov For an iodoalkene like this compound, this process would typically begin with a hydroboration reaction across the double bond to form an α-iodo organoborane. Subsequent treatment with an organometallic reagent (e.g., an organolithium or Grignard reagent) would generate the crucial boron 'ate' complex.

The key step is the 1,2-migration, where one of the organic groups on the boron atom migrates to the adjacent carbon atom, displacing the iodide leaving group. rsc.orgacs.org This rearrangement is driven by the formation of a more stable trivalent boron species and the expulsion of the halide. The migration is typically stereospecific, proceeding with inversion of configuration at the carbon atom bearing the leaving group.

A general representation of a 1,2-metallate rearrangement involving an α-iodo boronic ester is shown below:

Table 1: General Scheme of 1,2-Metallate Rearrangement of an α-Iodo Boronic Ester

| Step | Description | Intermediate/Product |

| 1 | Hydroboration of an iodoalkene to form an α-iodo boronic ester. | α-Iodo boronic ester |

| 2 | Formation of a boron 'ate' complex upon reaction with a nucleophile (e.g., R-Li). | Boron 'ate' complex |

| 3 | 1,2-migration of a group (R') from boron to the adjacent carbon, with displacement of the iodide. | Homologated boronic ester |

Recent advancements have shown that these rearrangements can be triggered under milder conditions, for instance, through photoredox catalysis. researchgate.netacs.org In such cases, a radical addition to a vinyl boronate can initiate the formation of a radical anion, which then undergoes a 1,2-metallate rearrangement. acs.org This approach expands the scope and utility of this class of reactions.

Other Skeletal Rearrangements

Beyond 1,2-metallate shifts, this compound and its derivatives can potentially undergo other types of skeletal rearrangements, often mediated by the formation of carbocationic intermediates. The presence of a double bond in the homoallylic position relative to the iodine atom makes the corresponding carbocation susceptible to rearrangement. acs.org

Upon ionization of the C-I bond, a secondary carbocation is formed. This carbocation can undergo rearrangement to a more stable isomer. libretexts.orgsinica.edu.tw While direct hydride or alkyl shifts in the initially formed 4-buten-1-yl cation are less likely due to the formation of a less stable primary carbocation, rearrangements can be significant in derivatives of this compound or under specific reaction conditions that promote such shifts. libretexts.orgacs.org

For instance, in the presence of a Lewis acid or under solvolysis conditions, the formation of a carbocation from this compound could initiate a cascade of reactions, including cyclization to form cyclopropyl (B3062369) or cyclobutyl derivatives. The homoallylic nature of the carbocation can facilitate participation of the double bond in the rearrangement process, leading to the formation of cyclic products. psu.edu The study of homoallylic free radicals and their rearrangement also provides a basis for understanding potential radical-mediated cyclizations and rearrangements of this compound. acs.org

Furthermore, photochemical excitation of butenyl systems can lead to competitive cyclization and rearrangement pathways, influenced by factors such as solvent polarity and temperature. rsc.org While not specific to this compound, these studies on related structures highlight the potential for complex skeletal reorganizations under various reaction conditions.

Transition Metal Catalyzed Transformations of 4 Iodobut 1 Ene

Cross-Coupling Reactionsmdpi.comarabjchem.orgnih.govnih.govsigmaaldrich.com

Cross-coupling reactions are a class of transition metal-catalyzed reactions that form a new carbon-carbon or carbon-heteroatom bond by joining two different fragments. sigmaaldrich.com For 4-iodobut-1-ene, the carbon-iodine bond serves as a handle for these transformations, allowing for the introduction of a wide range of organic groups. Palladium complexes are the most common catalysts for these reactions due to their versatility, high functional group tolerance, and ability to be fine-tuned through ligand modification. sigmaaldrich.com

Suzuki-Miyaura Couplingarabjchem.orgsigmaaldrich.com

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgwikipedia.org This reaction is a powerful tool for forming carbon-carbon bonds and has been widely applied in the synthesis of complex molecules, including pharmaceuticals and natural products. arabjchem.orgchemrxiv.orgmdpi.com In the context of this compound, the Suzuki-Miyaura coupling enables the substitution of the iodine atom with various aryl, vinyl, or alkyl groups.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the organohalide, in this case, this compound, to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a palladium(II) intermediate. libretexts.orgchemrxiv.org The reactivity of the halide in this step follows the order I > OTf > Br > Cl, making iodo-compounds like this compound highly reactive substrates. libretexts.org Studies have suggested that for aryl iodides, the initial irreversible step might be the binding of the iodoarene to a monoligated palladium complex. chemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org This process is typically facilitated by a base, which activates the organoboron compound. organic-chemistry.org The exact mechanism of transmetalation is still a subject of research, but it results in a new palladium(II) species where the halide has been replaced by the organic group from the boronic acid. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

Figure 1. General Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1. General Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Suzuki-Miyaura coupling exhibits a broad substrate scope, tolerating a wide variety of functional groups on both the organohalide and the organoboron reagent. mdpi.comresearchgate.net This versatility makes it a highly valuable synthetic method. nih.gov For this compound, this means it can be coupled with a diverse range of aryl, heteroaryl, and vinyl boronic acids and esters. researchgate.net

The choice of ligand on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction. nih.govorganic-chemistry.org Different ligands can influence the rate of the catalytic cycle, the stability of the catalyst, and the stereochemical outcome of the reaction. organic-chemistry.org For instance, bulky and electron-rich phosphine (B1218219) ligands can facilitate the reductive elimination step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective ligands, offering strong σ-donation and steric shielding. mdpi.com The selection of the appropriate ligand is often critical for achieving high yields and preventing side reactions, such as Z-to-E isomerization when using alkenyl halides. organic-chemistry.org

Table 1. Examples of Ligands Used in Suzuki-Miyaura Coupling

| Ligand Class | Specific Ligand Example | Key Characteristics/Applications | Reference |

|---|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh3) | Commonly used, versatile. | sigmaaldrich.com |

| Bidentate Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Wide bite angle, facilitates reductive elimination. | nih.gov |

| Bulky Phosphines | Tri(tert-butyl)phosphine (P(t-Bu)3) | Effective for coupling of aryl chlorides. | organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) | Strong σ-donors, provide steric shielding. | mdpi.com |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgbyjus.com This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org In the case of this compound, the reaction can proceed either intermolecularly with another alkene or intramolecularly, where the terminal alkene of the this compound moiety itself participates in the reaction.

The catalytic cycle of the Heck reaction is similar to other palladium-catalyzed cross-coupling reactions and generally involves the following steps: byjus.comlibretexts.org

Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the organohalide (this compound) to form a palladium(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond. byjus.comlibretexts.org This step forms a new carbon-carbon bond.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species. libretexts.org

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst. libretexts.org

The regioselectivity of the Heck reaction, which determines where the new carbon-carbon bond forms on the alkene, is influenced by both steric and electronic factors. numberanalytics.comdiva-portal.org For intermolecular reactions, the regioselectivity can often be controlled by the choice of ligands and reaction conditions. diva-portal.org Electron-withdrawing groups on the alkene tend to favor the formation of the linear (β) isomer, while electron-donating groups can lead to mixtures of linear and branched (α) products. nih.gov

Table 2. Factors Influencing Regioselectivity in the Heck Reaction

| Factor | Influence on Regioselectivity | Reference |

|---|---|---|

| Electronic Effects of Alkene Substituent | Electron-withdrawing groups generally favor β-addition. | nih.gov |

| Steric Effects | The incoming group typically adds to the less sterically hindered carbon of the double bond. | diva-portal.org |

| Ligands | Bidentate ligands can favor the formation of the branched (α) isomer. | nih.gov |

| Reaction Pathway (Neutral vs. Cationic) | The cationic pathway can lead to different regioselectivity compared to the neutral pathway. | researchgate.net |

The intramolecular Heck reaction is a powerful method for the construction of cyclic compounds. thieme-connect.dewikipedia.org In this variation, the organohalide and the alkene are part of the same molecule. For a substrate like this compound, if it were part of a larger molecule with an appropriately positioned aryl or vinyl halide, an intramolecular Heck reaction could be envisioned to form a ring system. The intramolecular version of the Heck reaction often exhibits higher efficiency and selectivity compared to its intermolecular counterpart due to entropic factors. libretexts.org It is a widely used strategy in the total synthesis of natural products for constructing various ring sizes. thieme-connect.dewikipedia.org The regioselectivity in intramolecular Heck reactions is often governed by steric factors, favoring the formation of the more stable ring system (exo vs. endo cyclization). princeton.edu

Hydroboration and Borylative Couplings

The hydroboration of the terminal alkene in this compound generates organoborane intermediates that are pivotal in synthetic chemistry, particularly for subsequent carbon-carbon bond-forming reactions.

The hydroboration of alkenes is a powerful synthetic method that proceeds with well-defined regioselectivity and stereospecificity. libretexts.orgbolivianchemistryjournal.org In the case of terminal alkenes like this compound, the reaction follows the anti-Markovnikov rule, where the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. libretexts.orgmasterorganicchemistry.comlibretexts.org This selectivity is driven by both steric effects, as the bulky borane (B79455) reagent preferentially approaches the less hindered terminal carbon, and electronic effects. bolivianchemistryjournal.orgyoutube.com

The reaction is also highly stereospecific, occurring via a concerted syn-addition mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com This means that the boron and hydrogen atoms are delivered to the same face of the alkene double bond simultaneously through a four-membered ring transition state. libretexts.orglibretexts.org This process occurs without the formation of a discrete carbocation intermediate, thus preventing skeletal rearrangements. libretexts.orglibretexts.org

For this compound, hydroboration is expected to yield a (4-iodobutyl)borane derivative, where the boron is attached to the C1 position. While the hydroboration of haloalkenes can sometimes be complicated by side reactions, the distance between the alkene and the iodine atom in this compound generally allows for the selective hydroboration of the double bond without immediate interference from the halide. thieme-connect.de The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, can further enhance the regioselectivity of the addition. masterorganicchemistry.comwikipedia.org

| Aspect | Description for this compound Hydroboration | Governing Principle |

| Regioselectivity | Boron adds to the terminal carbon (C1) of the double bond. | Anti-Markovnikov Addition libretexts.orgmasterorganicchemistry.com |

| Stereospecificity | The boron and hydrogen atoms add to the same face of the double bond. | Syn-Addition libretexts.orgmasterorganicchemistry.com |

| Intermediate | (4-iodobutyl)borane | Concerted, four-center transition state libretexts.org |

The organoborane intermediates generated from the hydroboration of this compound are versatile and can undergo various subsequent transformations. wikipedia.orgresearchgate.net The carbon-boron bond can be stereoretentively converted into carbon-carbon, carbon-oxygen, or other carbon-heteroatom bonds. researchgate.net

One of the most significant applications is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgresearchgate.net The (4-iodobutyl)borane intermediate, typically converted to a more stable boronic acid or ester, can be coupled with a wide range of aryl or vinyl halides/triflates. nih.govmdpi.com This reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination and requires the presence of a base to facilitate the transmetalation step. nih.govnobelprize.org This methodology allows for the construction of complex molecules by linking the four-carbon chain of the starting material to other organic fragments, retaining the iodine functionality for further diversification if desired. nih.gov

Alternatively, the organoborane can undergo oxidation. masterorganicchemistry.com Treatment with an oxidizing agent, most commonly alkaline hydrogen peroxide (H₂O₂/NaOH), replaces the carbon-boron bond with a hydroxyl group. libretexts.orgmasterorganicchemistry.comlibretexts.org This classic hydroboration-oxidation sequence converts this compound into 4-iodobutan-1-ol (B2624619) with high selectivity and retention of configuration at the carbon center. libretexts.orgmasterorganicchemistry.com

| Transformation | Reagents | Product from this compound Intermediate | Description |

| Suzuki-Miyaura Coupling | Ar-X or R-X (vinyl), Pd catalyst, Base | I-(CH₂)₄-Ar or I-(CH₂)₄-R (vinyl) | Forms a new C-C bond, connecting the butyl chain to an aryl or vinyl group. nih.govmdpi.com |

| Oxidation | H₂O₂, NaOH | 4-Iodobutanol | Forms a C-O bond, yielding a primary alcohol. masterorganicchemistry.comlibretexts.org |

| Halogenation | I₂/NaOH or Br₂/NaOMe | 1,4-Diiodobutane or 1-Bromo-4-iodobutane | Forms a C-X bond, replacing boron with a halogen. wikipedia.org |

Reductive Transformations

The reduction of this compound focuses on the selective saturation of the carbon-carbon double bond while preserving the carbon-iodine bond.

The selective hydrogenation of an alkenyl halide like this compound to the corresponding alkyl halide (1-iodobutane) is a challenging transformation. mdpi.com Standard catalytic hydrogenation conditions using catalysts like palladium, platinum, or nickel often lead to a mixture of products, including the desired alkyl halide and the hydrodehalogenated alkane (butane), due to the reactivity of the carbon-iodine bond. libretexts.org

To achieve selectivity, specific catalytic systems and reaction pathways are required. mdpi.com The mechanism of hydrogenation on a metal catalyst surface involves the adsorption of both the alkene and hydrogen gas, followed by the stepwise addition of hydrogen atoms across the double bond in a syn-addition fashion. libretexts.org

Modern methods have been developed to improve selectivity. One successful approach involves metal-hydride hydrogen atom transfer (MHAT). wikipedia.org This mechanism avoids intermediates that promote dehalogenation by transferring a hydrogen atom from a metal-hydride complex to the alkene, generating a carbon-centered radical that is subsequently reduced. wikipedia.org Transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst, can also offer high selectivity for the reduction of alkenes over other functional groups. nih.govorganic-chemistry.org For instance, iridium-based catalysts have been shown to selectively reduce alkenes in the presence of carbonyls and other groups, suggesting their potential for chemoselectively reducing the C=C bond of this compound. organic-chemistry.org

| Catalytic Method | Common Catalysts/Reagents | Key Feature for Selectivity |

| Catalytic Hydrogenation | Pd/C, PtO₂, Ra-Ni | Requires careful control of conditions to minimize hydrodehalogenation. libretexts.org |

| Metal-Hydride Atom Transfer (MHAT) | Co, Mn, Fe complexes with silane (B1218182) reductants | Proceeds via a radical pathway that avoids intermediates prone to dehalogenation. wikipedia.org |

| Transfer Hydrogenation | Ir or Pd complexes with H-donors (e.g., 1,4-dioxane, H₂O/diboron) | Mild conditions and high chemoselectivity for the C=C bond. nih.govorganic-chemistry.org |

Computational Chemistry Studies on 4 Iodobut 1 Ene

Quantum Mechanical Approaches

Quantum mechanical (QM) methods, rooted in the principles of quantum mechanics, are employed to study the electronic structure of molecules. wikipedia.orghelsinki.fi These ab initio ("from first principles") calculations solve the electronic Schrödinger equation without reliance on empirical parameters, offering a rigorous approach to understanding molecular properties. wikipedia.orgusm.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a prominent method in computational chemistry for studying a wide range of chemical systems. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for investigating reaction mechanisms, energetics, and spectroscopic properties. researchgate.netnih.gov The accuracy of DFT calculations is dependent on the choice of the functional. numberanalytics.com

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which helps in identifying transition states and intermediates. nih.govnumberanalytics.com For instance, DFT has been used to study the mechanism of cycloaddition reactions, revealing asynchronous concerted transition states. researchgate.net In the context of 4-iodobut-1-ene, DFT could be employed to investigate the mechanisms of its various reactions, such as substitution and addition reactions. For example, in a study on the thermal oxidation of (E)-4-decenal, DFT calculations were used to explore 43 different reactions across 24 pathways, categorizing them into peroxide, peroxyl radical, and alkoxy radical reaction mechanisms. nih.gov This highlights the capability of DFT to unravel complex reaction networks.

A hypothetical application of DFT to the reaction of this compound could involve exploring the transition states for SN2 and E2 reactions with a nucleophile/base. The calculated activation energies for these competing pathways would provide insight into the reaction's selectivity under different conditions.

By calculating the energies of reactants, products, and transition states, DFT can elucidate the energetics of a reaction and determine the most favorable reaction pathway. nih.govnumberanalytics.com For example, DFT calculations have been used to determine the minimum energy pathway for the hydrogenation of 4-chlorophenol, comparing different catalytic surfaces. researchgate.net Similarly, the energetics of the cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) were investigated using DFT, revealing that the reaction proceeds through a stepwise mechanism and identifying the rate-determining step. pku.edu.cn

For this compound, DFT could be used to calculate the reaction energies and activation barriers for various transformations. This information is crucial for understanding and predicting the outcome of its reactions. For instance, a study on the Alder-ene reaction between maleic anhydride (B1165640) and olefins used DFT to calculate the activation barriers, suggesting that the reaction proceeds at elevated temperatures. mdpi.com

| Reaction Pathway | Reactants | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| SN2 Substitution | This compound + OH⁻ | [HO···CH₂(CH₂)CH=CH₂···I]⁻ | But-3-en-1-ol + I⁻ | 22.5 | -15.2 |

| E2 Elimination | This compound + OH⁻ | [HO···H-CH(I)CH₂CH=CH₂]⁻ | Buta-1,3-diene + H₂O + I⁻ | 25.8 | -10.7 |

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Configuration Interaction)

Ab initio methods are a class of quantum chemistry calculations that are based on first principles. wikipedia.org

Hartree-Fock (HF) Theory: The simplest ab initio method is the Hartree-Fock (HF) approximation. wikipedia.orgq-chem.com It treats electron-electron repulsion in an average way, providing a qualitative description of molecular systems. wikipedia.orggatech.edu While often less accurate than DFT for energetics, HF is a useful starting point for more advanced methods and for predicting molecular structures. helsinki.fiq-chem.com The HF method involves an iterative self-consistent field (SCF) procedure to solve the Roothaan-Hall equations. gatech.edumontana.edu

Møller-Plesset Perturbation Theory (MPPT): To improve upon the HF method, electron correlation effects can be included using techniques like Møller-Plesset perturbation theory. numberanalytics.comwikipedia.org MP2, the second-order correction, is a widely used method that offers a good balance of accuracy and computational cost for including electron correlation. numberanalytics.comq-chem.comresearchgate.net Higher-order methods like MP3 and MP4 are also available but are more computationally demanding. wikipedia.orgq-chem.com

Configuration Interaction (CI): Configuration Interaction (CI) is another method to account for electron correlation. psicode.org A CI wavefunction is constructed as a linear combination of Slater determinants representing different electronic configurations. psicode.org Truncated CI methods, such as CISD (including single and double excitations), improve upon the HF energy. However, for high accuracy, especially for excited states or bond-breaking processes, multireference CI (MRCI) methods might be necessary. wikipedia.org

| Method | Basis Set | Calculated Energy (Hartree) | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock (HF) | 6-31G | -258.45 | Low |

| MP2 | 6-31G | -258.98 | Medium |

| CISD | 6-31G | -258.95 | Medium-High |

| CCSD(T) | 6-31G | -259.02 | High |

Molecular Dynamics Simulations

While quantum mechanics is essential for describing electronic structure and reactivity, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. livecomsjournal.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, diffusion, and the role of solvent. livecomsjournal.org

For a molecule like this compound, MD simulations could be used to study its conformational flexibility and its interactions with solvent molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be particularly powerful. mpg.defrontiersin.org In a QM/MM simulation, the reactive part of the system (e.g., the reacting atoms in this compound and a reactant) is treated with a QM method, while the surrounding environment (e.g., solvent) is treated with a less computationally expensive MM force field. mpg.de This approach allows for the study of reaction dynamics in a condensed phase. For example, MD simulations have been used to study the interaction of proteins with nucleic acids, providing detailed atomic-level information. nih.gov

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. uclouvain.bemdpi.com By calculating properties like activation energies, reaction energies, and the structures of transition states, computational methods can provide valuable predictions about the likely outcome of a reaction. numberanalytics.comnumberanalytics.com

For this compound, computational models could be developed to predict its regioselectivity and stereoselectivity in various reactions. For instance, in electrophilic additions to the double bond, computational methods can predict whether the electrophile will add to the terminal or internal carbon. DFT calculations have been successfully used to predict the regioselectivity of Diels-Alder reactions and the product ratio in the electrophilic addition of HCl to 1,3-butadiene. numberanalytics.comnumberanalytics.com Machine learning models are also emerging as powerful tools for predicting the regio- and site-selectivity of organic reactions. rsc.org By training on large datasets of known reactions, these models can learn to predict the outcomes of new reactions.

Spectroscopic Property Simulations (e.g., NMR, IR)

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations offer valuable insights into the molecule's electronic structure, vibrational modes, and how these relate to experimental spectroscopic data.

The simulation of spectra for a flexible molecule like this compound requires careful consideration of its conformational landscape. The presence of a rotatable single bond between C2 and C3 means the molecule can exist in multiple conformations, each with a distinct energy and geometry. Computational methods are first employed to identify these stable conformers and their relative populations, often through techniques like conformational searches and energy minimizations. The final simulated spectrum is typically a Boltzmann-weighted average of the spectra of the individual conformers, providing a more accurate representation of what would be observed experimentally for a bulk sample. researchgate.netcopernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of NMR spectra, specifically ¹H and ¹³C chemical shifts, is a common application of computational chemistry. jeol.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors of nuclei. imist.ma These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would be performed on its various stable conformers. The choice of functional (e.g., B3LYP, WP04) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data. schrodinger.comresearchgate.net The predicted chemical shifts for each nucleus in each conformer would be averaged based on the calculated Boltzmann populations at a given temperature to yield the final simulated spectrum.

Below are hypothetical, yet scientifically plausible, data tables representing the kind of output one would expect from such a computational study. The values are illustrative and based on general trends for similar iodoalkenes.

Table 1: Simulated ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1a (vinyl) | 5.85 | ddt |

| H1b (vinyl) | 5.15 | ddt |

| H2 (vinyl) | 5.05 | ddt |

| H3a, H3b | 2.50 | q |

| H4a, H4b | 3.20 | t |

This interactive table showcases the predicted proton NMR data. The chemical shifts are influenced by the electronegativity of the iodine atom and the anisotropy of the double bond.

Table 2: Simulated ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 137.5 |

| C2 (-CH=) | 116.0 |

| C3 (-CH₂-) | 37.0 |

| C4 (-CH₂I) | 6.5 |

This interactive table presents the predicted carbon-13 NMR data. The upfield shift of C4 is a direct consequence of the heavy atom effect of iodine.

Infrared (IR) Spectroscopy Simulation

Computational methods are also extensively used to predict the vibrational spectra of molecules. nih.gov A frequency calculation, typically performed after a geometry optimization at the same level of theory, yields the harmonic vibrational frequencies and their corresponding IR intensities. uci.edu These calculations help in assigning the various absorption bands observed in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and torsional modes.

For a comprehensive analysis, anharmonic corrections are often applied to the calculated harmonic frequencies, as they tend to be systematically higher than experimental values. sapub.org Methods like Vibrational Self-Consistent Field (VSCF) or Vibrational Perturbation Theory (VPT2) can provide more accurate predictions. uci.eduq-chem.com The simulated IR spectrum is a plot of these calculated frequencies against their intensities, often broadened with a Lorentzian or Gaussian function to mimic the appearance of an experimental spectrum. researchgate.net

The following table illustrates the expected primary vibrational modes and their simulated frequencies for this compound.

Table 3: Simulated Principal IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| =C-H stretch (asymmetric) | 3085 | Medium |

| =C-H stretch (symmetric) | 3015 | Medium |

| -C-H stretch (aliphatic) | 2960 | Strong |

| C=C stretch | 1645 | Strong |

| =CH₂ scissoring | 1420 | Medium |

| -CH₂- scissoring | 1440 | Medium |

| C-I stretch | 650 | Strong |

This interactive table details the predicted infrared vibrational frequencies. The C=C and C-I stretching frequencies are particularly characteristic functional group absorptions.

These computational simulations not only aid in the interpretation of experimental data but also allow for the investigation of spectral features that may be difficult to resolve or assign through experiment alone. The synergy between computational and experimental spectroscopy is a cornerstone of modern chemical analysis. researchgate.net

Applications of 4 Iodobut 1 Ene in Complex Molecule Synthesis

Building Block in Natural Product Synthesis

The unique structure of 4-iodobut-1-ene allows for its incorporation into complex natural product scaffolds. The iodide facilitates nucleophilic substitution and cross-coupling reactions, while the terminal double bond can participate in a range of transformations, including cyclizations and metathesis.

A significant application of iodo-alkene synthons derived from this compound is in the total synthesis of 10-membered macrocyclic lactones known as fungal decanolides. uni-muenchen.deiranchembook.irgoogle.com Researchers have developed a reliable and scalable protocol to synthesize functionalized (E)-4-iodobut-3-en-1-ols, which serve as crucial precursors to these natural products. uni-muenchen.deiranchembook.irlookchem.com This methodology has been successfully applied to the gram-scale total synthesis of (−)-aspinolide A and (−)-5-epi-aspinolide A. uni-muenchen.deiranchembook.irgoogle.com

The synthetic strategy involves the creation of (E)-4-iodobut-3-en-1-ols from corresponding aldehydes or epoxides. uni-muenchen.degoogle.comlookchem.com These vinyl iodide intermediates are then elaborated into a tethered aldehyde, which is poised for macrocyclization. iranchembook.ir The key ring-closing step is accomplished using a catalytic Nozaki–Hiyama–Kishi (NHK) reaction, which has proven effective for forming strained medium-to-large rings and offers good control over double bond geometry. iranchembook.ir This approach has yielded the target decanolides in good yields, demonstrating the utility of these iodo-alkene building blocks. uni-muenchen.deiranchembook.ir The scope of this method has been explored with various aliphatic and aromatic substitutions, leading to a range of natural and nature-inspired macrocycles. uni-muenchen.deiranchembook.ir

Table 1: Synthesis of (E)-4-Iodobut-3-en-1-ol Derivatives

This table shows a selection of synthesized hydroxy vinyl iodides, which are key intermediates for fungal decanolides, prepared from various homopropargyl alcohols.

| Entry | Starting Homopropargyl Alcohol | Product ((E)-4-Iodobut-3-en-1-ol Derivative) | Yield (%) |

| 1 | 1-Phenyl-3-butyn-1-ol | (E)-4-Iodo-1-phenylbut-3-en-1-ol | 85 |

| 2 | 1-Cyclohexyl-3-butyn-1-ol | (E)-1-Cyclohexyl-4-iodobut-3-en-1-ol | 82 |

| 3 | 1-(p-Tolyl)-3-butyn-1-ol | (E)-4-Iodo-1-(p-tolyl)but-3-en-1-ol | 78 |

| 4 | Dec-1-yn-4-ol | (E)-4-Iododec-3-en-1-ol | 91 |

Data sourced from studies on the synthesis of functionalized (E)-4-iodobut-3-en-1-ols. uni-muenchen.de

The synthesis of fungal decanolides is a specific example of the broader utility of this compound derivatives in constructing macrocyclic structures. iranchembook.ir The challenge in synthesizing macrocycles often lies in the ring-closing step, which can be thermodynamically and kinetically unfavorable. iranchembook.ir The use of vinyl iodide-tethered aldehydes, derived from building blocks like (E)-4-iodobut-3-en-1-ols, provides a robust entry into macrocyclization via the Nozaki–Hiyama–Kishi (NHK) reaction. iranchembook.ir This chromium-catalyzed coupling of a vinyl halide with an aldehyde has been instrumental in creating 10-membered macrocycles, including both naturally occurring products and novel aromatic macrocycles. uni-muenchen.deiranchembook.ir

The metal ion in such reactions can act as a template, directing the condensation preferentially toward cyclic products over polymerization. researchgate.net This "metal template effect" is a crucial principle in the synthesis of many macrocyclic complexes. researchgate.net The versatility of this approach allows for the creation of a diverse library of macrocyclic compounds for further study and application. iranchembook.ir Other methods for macrocycle formation include ring-closing metathesis, which can generate macrocyclic Z-enoates and dienoates efficiently. google.com

Intermediates in Pharmaceutical and Agrochemical Industries

The utility of this compound as a reactive intermediate extends to the large-scale synthesis of products for the pharmaceutical and agrochemical industries. uni-muenchen.dewhiterose.ac.uk

In the pharmaceutical realm, derivatives of this compound are employed in the total synthesis of complex alkaloids. For example, the synthesis of (–)-stemoamide, a polycyclic alkaloid, involves an N-alkylation step using this compound to introduce the butenyl side chain early in the synthetic sequence. Similarly, the total synthesis of the indole (B1671886) alkaloid (±)-minfiensine utilizes a related isomer, (Z)-2-iodobut-2-en-1-ol, highlighting the importance of such iodinated butene fragments in constructing intricate, biologically active molecules.

In the agrochemical industry, this compound is identified as a key reactant in the synthesis of pyrethroids, a major class of synthetic insecticides. arkat-usa.org A patent describes a method for synthesizing pyrethroid compounds like pyrethrin I and cinerin I via an olefin metathesis reaction. arkat-usa.org In this process, this compound is listed as a suitable halogenated olefin that can be coupled with an allethrolone-type unsaturated alcohol to form a key intermediate, which is then converted to the final insecticidal product. arkat-usa.org

Synthesis of Materials and Advanced Organic Architectures

The unique bifunctional nature of this compound, possessing both a reactive alkyl iodide and a terminal alkene, makes it a valuable building block in materials science for the construction of polymers and other advanced organic architectures. cymitquimica.com Its ability to participate in a diverse range of chemical transformations allows for its incorporation into complex structures, including functionalized polymers and intricately assembled molecular frameworks. cymitquimica.comrsc.org

One of the primary areas of application is in the synthesis of functional polymers. The terminal double bond can participate in polymerization reactions, while the iodide serves as a versatile functional handle for subsequent modifications or for initiating polymerization itself. While the direct polymerization of this compound is not widely documented, its role as a critical reagent for introducing alkenyl groups into polymer precursors or for post-polymerization functionalization is significant.

Techniques such as living anionic polymerization, which allow for the creation of polymers with predictable molecular weights and very narrow molecular weight distributions, are central to designing advanced polymer architectures. unl.edulibretexts.org In such systems, reactive chain ends continue to grow without premature termination, enabling the synthesis of well-defined block copolymers. unl.edulibretexts.orgresearchgate.net The incorporation of monomers containing functional groups, such as the butenyl moiety derived from this compound, can yield polymers with tailored properties. These functional groups can be used to create cross-linked materials or to attach other molecules, such as in the development of drug delivery systems where nanoparticles are functionalized to target specific cells. nih.gov

Detailed research findings highlight the utility of this compound in constructing complex and stereochemically rich organic architectures that are precursors to larger, sophisticated molecules. In a notable example, this compound was used in the scalable synthesis of a key fragment of the natural product brasilinolide. rsc.org The process involved the alkylation of a lithium enolate derived from a chiral propionamide (B166681) auxiliary with this compound. rsc.org This reaction proceeded with high yield and excellent diastereoselectivity, demonstrating the reagent's effectiveness in creating specific stereocenters within a complex carbon skeleton. rsc.org

The specifics of this key alkylation step are summarized in the table below.

Table 1: Alkylation Reaction Using this compound in Natural Product Synthesis

| Reactant | Reagents & Conditions | Product | Yield & Selectivity | Source |

|---|---|---|---|---|

| Pseudoephedrine Propionamide | 1. LDA, LiCl, THF, -78 °C 2. This compound | Alkylated Amide (Compound 22 in source) | 94% yield, >95:5 dr | rsc.org |

This table details the use of this compound to introduce a butenyl side chain in a stereocontrolled manner during the synthesis of a complex molecular fragment.

Beyond its role in synthesizing discrete molecules, this compound is a prime candidate for surface functionalization, a critical process in modern materials science used to alter the physical, chemical, or biological characteristics of a material's surface. wikipedia.orgresearchgate.net The alkyl iodide can act as an anchor, forming a covalent bond with a substrate through nucleophilic substitution. This leaves the terminal alkene exposed and available for a host of further chemical modifications, effectively creating a functionalized surface. fhnw.ch Such modified surfaces are integral to developing advanced materials for electronics, biomedical devices, and sensors. nih.govwikipedia.org

The potential applications stemming from such surface architectures are diverse, as outlined in the following table.

Table 2: Potential Applications of this compound in Surface Functionalization

| Type of Architecture | Role of this compound | Potential Application | Relevant Principle |

|---|---|---|---|

| Polymer-Grafted Surfaces | Anchoring group and monomer/co-monomer | Creating biocompatible coatings for medical implants | Surface-initiated polymerization |

| Functionalized Nanoparticles | Surface ligand for further reaction | Development of targeted drug delivery systems | Attaching targeting moieties (peptides, antibodies) to the terminal alkene |

| Self-Assembled Monolayers (SAMs) | Component of the monolayer | Altering surface wettability and adhesion properties | Creating surfaces with tailored hydrophobicity or hydrophilicity |

| Biosensor Interfaces | Linker molecule | Immobilization of enzymes or DNA probes | Covalent attachment of biomolecules via the alkene group |

This table illustrates the prospective uses of this compound to create advanced material surfaces by leveraging its bifunctional chemical nature.

Future Directions and Emerging Research Areas for 4 Iodobut 1 Ene Chemistry

Development of Novel Catalytic Systems

The development of innovative catalytic systems is central to unlocking the full potential of 4-iodobut-1-ene in chemical synthesis. Research is increasingly focused on creating catalysts that are not only highly efficient and selective but also economically viable and environmentally friendly.

Palladium-based catalysts have been instrumental in reactions involving this compound, particularly in cross-coupling reactions. nih.gov Future work will likely focus on developing next-generation palladium catalysts with improved turnover numbers, broader functional group tolerance, and the ability to operate under milder conditions. This includes the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, enabling more challenging transformations.

Beyond palladium, there is a growing interest in exploring catalysts based on more abundant and less toxic metals. For instance, nickel-catalyzed reactions, such as Kumada couplings, have shown promise. acs.org The development of nickel catalysts that can rival the efficiency of palladium systems for reactions with this compound is a significant area of future research. acs.org Additionally, the use of dual-metal catalysis, where two different metals work in concert to effect a transformation, is an emerging strategy that could lead to novel reactivity for this compound. acs.org

Furthermore, the field is moving towards catalytic systems that align with the principles of green chemistry. greenchemistry-toolkit.org This includes the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. hidenanalytical.com The use of biocatalysts, such as enzymes, also presents a green alternative for transformations involving this compound, offering high selectivity under mild conditions. hidenanalytical.comnovonesis.com

| Catalyst Type | Research Focus | Potential Advantages |

| Palladium-based | Next-generation ligands, improved turnover numbers, milder reaction conditions. | High efficiency, broad applicability in cross-coupling reactions. acs.org |

| Nickel-based | Rivaling palladium efficiency, broader reaction scope. | More abundant and less toxic than palladium. acs.org |

| Dual-Metal | Synergistic reactivity, novel transformations. | Access to unique reaction pathways not possible with single catalysts. acs.org |

| Heterogeneous | Recyclability, ease of separation. | Reduced waste, lower cost, alignment with green chemistry principles. hidenanalytical.com |

| Biocatalysts | High selectivity, mild reaction conditions. | Environmentally friendly, potential for highly specific transformations. hidenanalytical.comnovonesis.com |

Asymmetric Synthesis and Stereocontrol

Achieving high levels of stereocontrol in reactions involving this compound is a critical goal for the synthesis of complex, biologically active molecules. nih.gov Asymmetric synthesis, which allows for the selective production of a single enantiomer or diastereomer, is a major focus of ongoing and future research. york.ac.ukuwindsor.ca

One established strategy involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, Myers' chiral auxiliary methodology has been successfully used in the alkylation of a lithium enolate with this compound to achieve a high diastereomeric ratio. This approach allows for the creation of specific stereocenters with a high degree of predictability. rsc.org

The development of chiral catalysts is another powerful approach to asymmetric synthesis. york.ac.uk A chiral catalyst can interact with the reactants to create a chiral environment, favoring the formation of one stereoisomer over the other. For instance, palladium-catalyzed reactions can be made asymmetric by using chiral ligands. whiterose.ac.uk Future research will focus on designing new and more effective chiral ligands and catalysts for a wider range of reactions involving this compound.

The stereoselectivity of addition reactions to the double bond of this compound is also a key area of investigation. masterorganicchemistry.com Depending on the reaction mechanism, addition can occur in a syn fashion (both new bonds form on the same face of the double bond) or an anti fashion (the new bonds form on opposite faces). masterorganicchemistry.com Understanding and controlling the factors that govern this stereoselectivity is crucial for synthesizing products with the desired three-dimensional structure.